4-Ethoxy-2-fluoro-1-methoxybenzene
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Overview
Description
4-Ethoxy-2-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C9H11FO2 It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-fluoro-1-methoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-ethoxy-1-methoxybenzene, fluorination can be carried out using a suitable fluorinating agent under controlled conditions to introduce the fluoro group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is facilitated by the electron-donating methoxy and ethoxy groups, making the benzene ring more reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or other strong bases are used to replace the fluoro group.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.
Nucleophilic Aromatic Substitution: Products where the fluoro group is replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
4-Ethoxy-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-fluoro-1-methoxybenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-donating methoxy and ethoxy groups activate the benzene ring, facilitating the attack by electrophiles.
Nucleophilic Aromatic Substitution: The fluoro group, being an electron-withdrawing substituent, makes the benzene ring susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the ethoxy group.
4-Ethoxy-1-methoxybenzene: Similar structure but lacks the fluoro group.
Uniqueness: 4-Ethoxy-2-fluoro-1-methoxybenzene is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring.
Properties
Molecular Formula |
C9H11FO2 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
4-ethoxy-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
ZXFDGADOFNTGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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